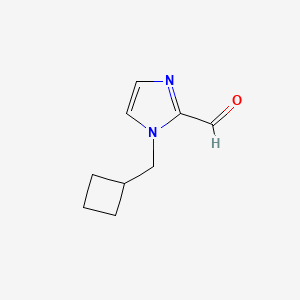
1-(cyclobutylmethyl)-1H-imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclobutylmethyl)-1H-imidazole-2-carbaldehyde is an organic compound featuring a cyclobutylmethyl group attached to an imidazole ring, with an aldehyde functional group at the 2-position of the imidazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Cyclobutylmethyl)-1H-imidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of imidazole with cyclobutylmethyl halides, followed by formylation at the 2-position. The general steps are as follows:
Alkylation: Imidazole is reacted with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to yield 1-(cyclobutylmethyl)-1H-imidazole.
Formylation: The resulting product is then subjected to Vilsmeier-Haack formylation using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 2-position.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclobutylmethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in acetic acid.
Major Products
Oxidation: 1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid.
Reduction: 1-(Cyclobutylmethyl)-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(Cyclobutylmethyl)-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Biology: Used in the study of enzyme mechanisms and as a probe for biological pathways involving imidazole derivatives.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties due to its unique structural features.
Mecanismo De Acción
The mechanism by which 1-(cyclobutylmethyl)-1H-imidazole-2-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The imidazole ring can interact with metal ions or other functional groups in the enzyme, while the aldehyde group can form covalent bonds with nucleophilic residues.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Cyclopropylmethyl)-1H-imidazole-2-carbaldehyde
- 1-(Cyclopentylmethyl)-1H-imidazole-2-carbaldehyde
- 1-(Cyclohexylmethyl)-1H-imidazole-2-carbaldehyde
Uniqueness
1-(Cyclobutylmethyl)-1H-imidazole-2-carbaldehyde is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
497855-82-0 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
1-(cyclobutylmethyl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C9H12N2O/c12-7-9-10-4-5-11(9)6-8-2-1-3-8/h4-5,7-8H,1-3,6H2 |
Clave InChI |
FGCVPLSRZPOUQG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CN2C=CN=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


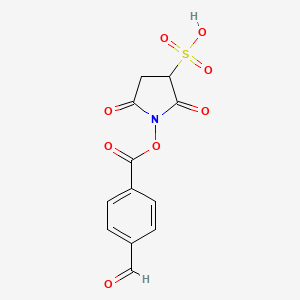

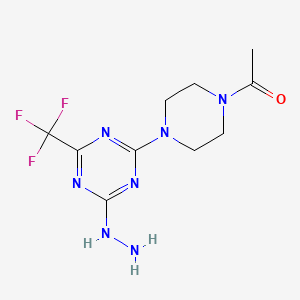
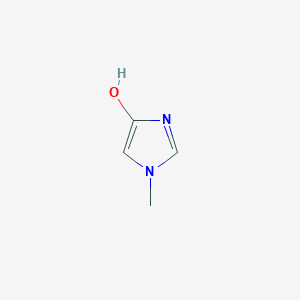

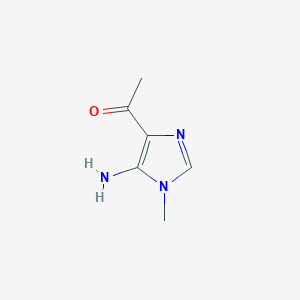
![trimethyl-[3,3,13,13-tetrakis(4-hexylphenyl)-16-trimethylstannyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]stannane](/img/structure/B12829129.png)
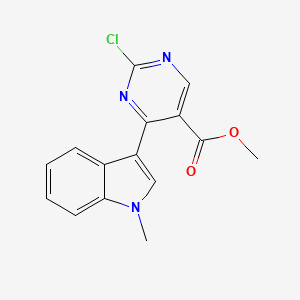

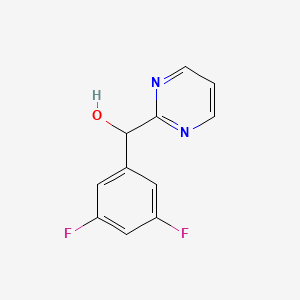
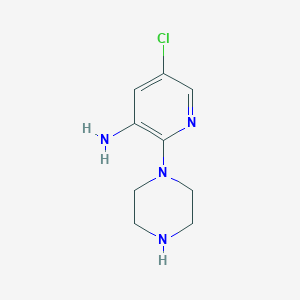


![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B12829189.png)
